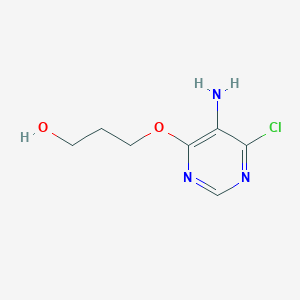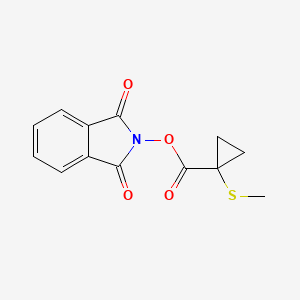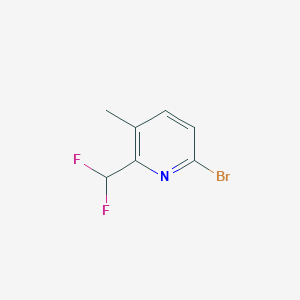![molecular formula C10H13NO B13573375 [1-(Pyridin-4-yl)cyclobutyl]methanol](/img/no-structure.png)
[1-(Pyridin-4-yl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Pyridin-4-yl)cyclobutyl]methanol: is an organic compound with the molecular formula C10H13NO It is a derivative of cyclobutanemethanol, where the cyclobutyl ring is substituted with a pyridin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-4-yl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4-pyridinecarboxaldehyde with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Pyridin-4-yl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Pyridin-4-yl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a valuable compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds:
[1-(Pyridin-3-yl)cyclobutyl]methanol: Similar structure but with the pyridine ring substituted at the 3-position.
[1-(Pyridin-2-yl)cyclobutyl]methanol: Pyridine ring substituted at the 2-position.
[1-(Pyridin-4-yl)cyclopropyl]methanol: Cyclopropyl ring instead of cyclobutyl.
Uniqueness: [1-(Pyridin-4-yl)cyclobutyl]methanol is unique due to the specific positioning of the pyridine ring and the cyclobutyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1-pyridin-4-ylcyclobutyl)methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-1-5-10)9-2-6-11-7-3-9/h2-3,6-7,12H,1,4-5,8H2 |
InChI Key |
CKKCIJMCQHWQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)



![Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)

